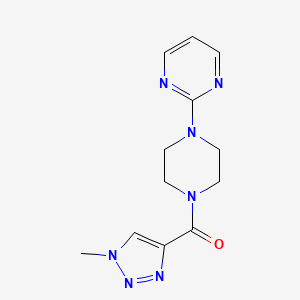

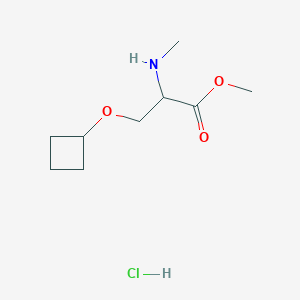

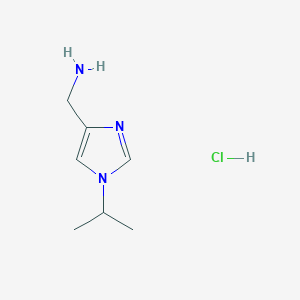

![molecular formula C15H16N2O3 B2762673 4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 478249-44-4](/img/structure/B2762673.png)

4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide

説明

Pyrrole is a biologically active scaffold known for its diverse range of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Synthesis Analysis

Pyrrole and its analogs are considered as a potential source of biologically active compounds . Various tactical approaches have been used to synthesize pyrrole and pyrrole containing analogs .

Molecular Structure Analysis

The molecular structure of a compound similar to the one you asked about, “N-(4-Methoxyphenyl)acetamide”, has a molecular weight of 165.19 .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-(4-Methoxyphenyl)acetamide”, include a molecular weight of 165.19 .

科学的研究の応用

Synthesis of Pharmaceutical Intermediates

This compound is utilized in the synthesis of various pharmaceutical intermediates. Its structural framework is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications. The presence of the pyrrole ring, in particular, is a common feature in many pharmaceutical compounds due to its nitrogen heterocycle, which is known to interact favorably with biological targets .

Development of Analgesic Agents

Recent studies have shown that derivatives of this compound exhibit promising analgesic properties. For instance, N-phenylacetamide sulphonamides synthesized from similar structures have been reported to show analgesic activity comparable to or superior to paracetamol . This suggests that 4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide could be a precursor in the development of new pain relief medications.

Antimicrobial Research

The methoxyphenyl component of the compound provides a platform for antimicrobial activity. Modifications to this part of the molecule can enhance its interaction with bacterial enzymes, potentially leading to the development of new antibiotics that can combat resistant strains of bacteria .

Agricultural Chemicals

In the agricultural sector, this compound could be explored for the development of novel pesticides or herbicides. The structural adaptability allows for the creation of derivatives that can target specific pests or weeds without harming crops or the environment .

Material Science

In material science, the compound’s derivatives could be used to synthesize new polymers or coatings with unique properties such as increased thermal stability or biodegradability. The pyrrole ring can be a key component in creating conductive polymers, which are useful in various electronic applications .

Catalysis

The compound may serve as a catalyst or a component of a catalytic system in chemical reactions. Its structure could facilitate the transfer of electrons or promote the formation of reactive intermediates in synthetic organic chemistry .

作用機序

While the specific mechanism of action for “4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide” is not available, it’s known that pyrrole-containing analogs have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-10(18)12-7-13(16-9-12)15(19)17-8-11-5-3-4-6-14(11)20-2/h3-7,9,16H,8H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIXNHPJXHBVMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801330701 | |

| Record name | 4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665969 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide | |

CAS RN |

478249-44-4 | |

| Record name | 4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

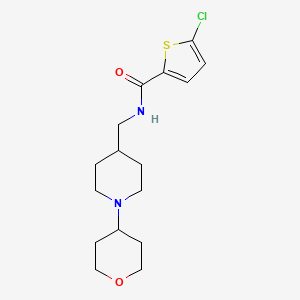

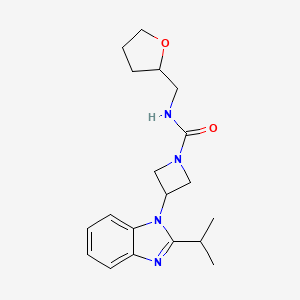

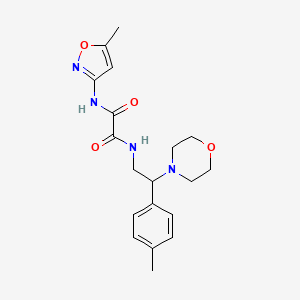

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2762590.png)

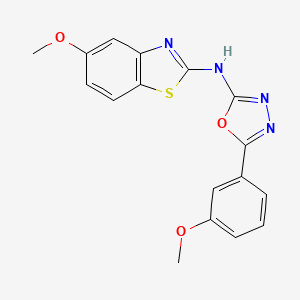

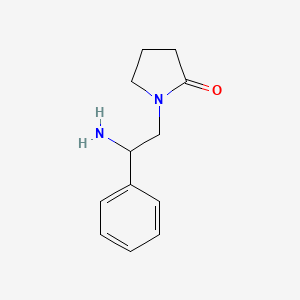

![N-cycloheptyl-2-{1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B2762597.png)

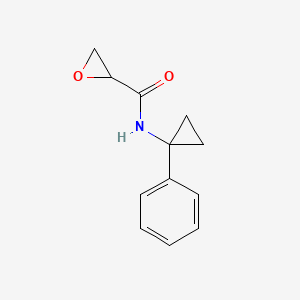

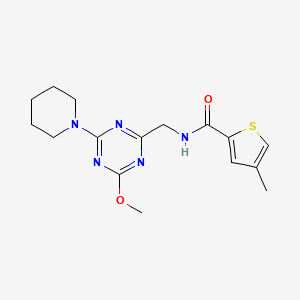

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide](/img/structure/B2762609.png)